molecular formula C28H12O8 B13142753 Coronene-1,6,7,12-tetracarboxylicacid

Coronene-1,6,7,12-tetracarboxylicacid

Cat. No.: B13142753
M. Wt: 476.4 g/mol
InChI Key: VLILOWNAZCXRQC-UHFFFAOYSA-N
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Description

Coronene-1,6,7,12-tetracarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H12O8. It is a derivative of coronene, which consists of six benzene rings fused together in a hexagonal arrangement. The addition of four carboxylic acid groups at positions 1, 6, 7, and 12 enhances its chemical reactivity and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coronene-1,6,7,12-tetracarboxylic acid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions .

Industrial Production Methods

Industrial production of coronene-1,6,7,12-tetracarboxylic acid may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

Coronene-1,6,7,12-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of coronene-1,6,7,12-tetracarboxylic acid involves its interaction with various molecular targets and pathways. Its planar aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coronene-1,6,7,12-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which enhances its solubility and reactivity compared to other PAHs. This makes it particularly useful in applications requiring high solubility and functionalization potential .

Properties

Molecular Formula

C28H12O8

Molecular Weight

476.4 g/mol

IUPAC Name

coronene-1,6,7,12-tetracarboxylic acid

InChI

InChI=1S/C28H12O8/c29-25(30)13-5-9-1-2-10-6-14(26(31)32)22-16(28(35)36)8-12-4-3-11-7-15(27(33)34)21(13)23-17(9)18(10)24(22)20(12)19(11)23/h1-8H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)

InChI Key

VLILOWNAZCXRQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C(=CC4=C5C3=C2C6=C7C5=C(C=C4)C=C(C7=C(C=C61)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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